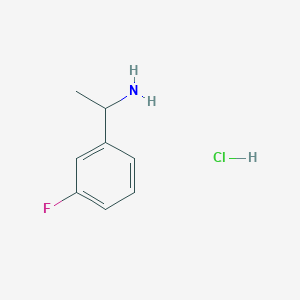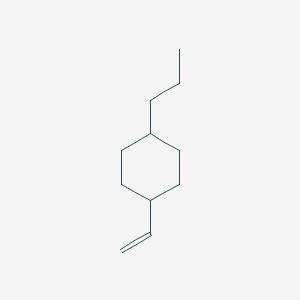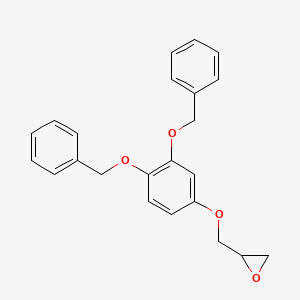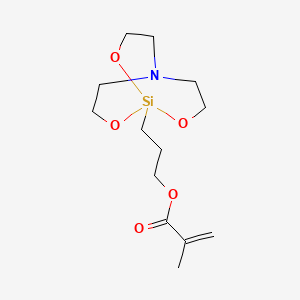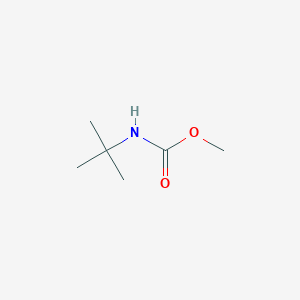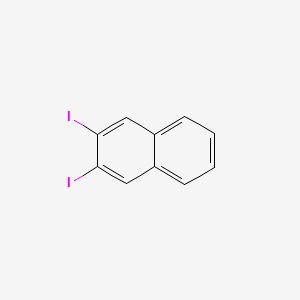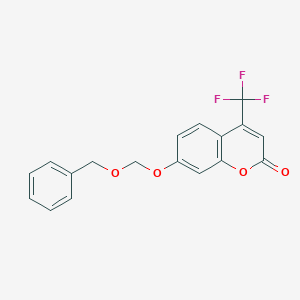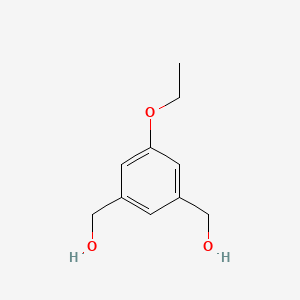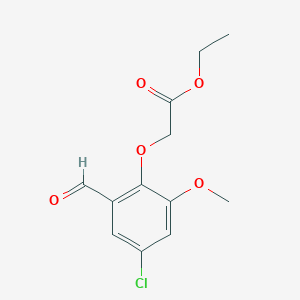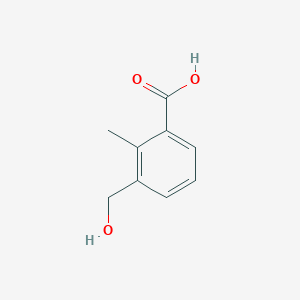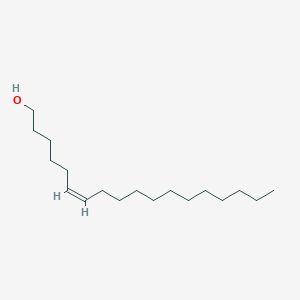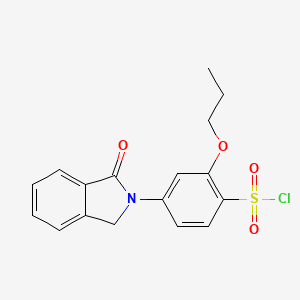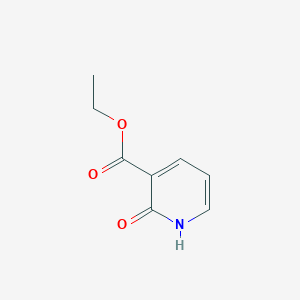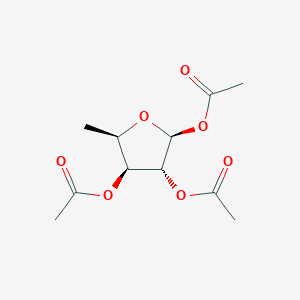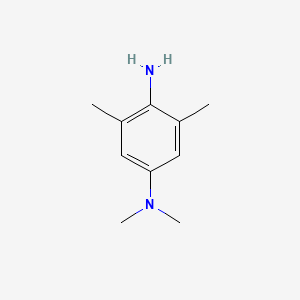
N1,N1,3,5-tetramethylbenzene-1,4-diamine
Descripción general
Descripción
“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is used in various applications, including as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials . It is also used in the manufacture of some raw materials for engineering plastics (polyimides) and as a cross-linking agent for alkyd resins .
Synthesis Analysis
Unfortunately, the specific synthesis method for “N1,N1,3,5-tetramethylbenzene-1,4-diamine” is not available in the retrieved sources .Molecular Structure Analysis
The molecular structure of “N1,N1,3,5-tetramethylbenzene-1,4-diamine” consists of a benzene ring with four methyl groups (–CH3) as a substituent . The molecular weight of this compound is 164.25 .Chemical Reactions Analysis
The specific chemical reactions involving “N1,N1,3,5-tetramethylbenzene-1,4-diamine” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a liquid at room temperature . It should be stored at temperatures below -10°C . The compound has a molecular weight of 164.25 .Aplicaciones Científicas De Investigación
Bioprocessing and Cell Culture
Summary of Application
The compound is used in bioprocessing and cell culture . It may be used as a reagent or additive in various biological processes, including the cultivation of cells in a laboratory setting .
Methods of Application
The exact methods of application can vary depending on the specific process or experiment. However, it is typically added to the culture medium or other solutions used in the bioprocessing or cell culture process .
Results or Outcomes
The specific results or outcomes can vary widely depending on the specific application. However, the use of this compound can often enhance the efficiency or effectiveness of the bioprocessing or cell culture process .
Microbiology
Summary of Application
“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms .
Methods of Application
The compound is typically used in a test known as the oxidase test. In this test, a small amount of the compound is applied to a culture of the microorganism. If the microorganism is cytochrome oxidase positive, it will cause the compound to change color .
Results or Outcomes
The results of the oxidase test can help in the identification and classification of microorganisms. For example, many bacteria that are capable of aerobic respiration are cytochrome oxidase positive, and will therefore cause a color change when tested with this compound .
For instance, it could be used as a building block in the synthesis of more complex organic compounds . Additionally, it might be used in various types of spectroscopy, elemental and isotope analysis .
Spectroscopy, Elemental and Isotope Analysis
Summary of Application
This compound could potentially be used in various types of spectroscopy, elemental and isotope analysis . These techniques are used to study the structure and properties of matter.
Methods of Application
The specific methods of application would depend on the type of spectroscopy or analysis being performed. However, it would typically involve preparing a sample with the compound and then analyzing it with the appropriate instrument .
Results or Outcomes
The results could provide valuable information about the structure and properties of the sample. This could include information about its elemental composition, isotopic ratios, molecular structure, and more .
Building Block in Organic Synthesis
Summary of Application
“N1,N1,3,5-tetramethylbenzene-1,4-diamine” could be used as a building block in the synthesis of more complex organic compounds .
Methods of Application
The compound could be used in various types of chemical reactions to create new compounds. The specific methods of application would depend on the reaction conditions and the desired product .
Results or Outcomes
The use of this compound in organic synthesis could lead to the creation of new and potentially useful organic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSQBTXESSADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,3,5-tetramethylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



